molecular formula C19H20N4O B12609275 N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-96-4

N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Cat. No.: B12609275
CAS No.: 647030-96-4
M. Wt: 320.4 g/mol
InChI Key: IRXCCWFOPLGDTM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxazole ring, followed by its attachment to the pyrimidine core. The cyclohexyl group is then introduced through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyrimidine or oxazole rings .

Scientific Research Applications

N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it might inhibit certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and oxazole derivatives, such as:

Uniqueness

What sets N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine apart is its unique combination of the cyclohexyl, oxazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

647030-96-4

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H20N4O/c1-3-7-14(8-4-1)18-21-13-17(24-18)16-11-12-20-19(23-16)22-15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,20,22,23)

InChI Key

IRXCCWFOPLGDTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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